1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one 1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14837327
InChI: InChI=1S/C25H27N3O2/c1-4-22(29)28-14-13-18-17-9-5-7-11-20(17)26-23(18)25(28)19-10-6-8-12-21(19)27(24(25)30)15-16(2)3/h5-12,16,26H,4,13-15H2,1-3H3
SMILES:
Molecular Formula: C25H27N3O2
Molecular Weight: 401.5 g/mol

1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

CAS No.:

Cat. No.: VC14837327

Molecular Formula: C25H27N3O2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one -

Specification

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
IUPAC Name 1'-(2-methylpropyl)-2-propanoylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one
Standard InChI InChI=1S/C25H27N3O2/c1-4-22(29)28-14-13-18-17-9-5-7-11-20(17)26-23(18)25(28)19-10-6-8-12-21(19)27(24(25)30)15-16(2)3/h5-12,16,26H,4,13-15H2,1-3H3
Standard InChI Key OCTSQLNDNKSCCK-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)CC(C)C)NC5=CC=CC=C25

Introduction

Structural Overview

The molecular structure of 1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one includes:

  • A spiro linkage connecting the beta-carboline core with an indole moiety.

  • Substituents such as an isobutyl group at position 1' and a propionyl group at position 2.

  • A tetrahydro configuration that contributes to its three-dimensional complexity.

This unique arrangement makes the compound suitable for interactions with biological targets, such as enzymes or receptors.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, typically requiring:

  • Controlled reaction conditions (e.g., temperature and pH) to optimize yield and purity.

  • Catalysts or alternative solvents to influence reaction pathways and product characteristics.

Key steps often include:

  • Formation of the beta-carboline core via Pictet-Spengler condensation.

  • Introduction of the spiro-indole structure through cyclization reactions.

  • Functionalization with isobutyl and propionyl groups.

The use of advanced synthetic techniques ensures high precision in achieving the desired stereochemistry.

Pharmacological Potential

Beta-carbolines are known for diverse biological activities, including:

  • Neuroprotection: Modulation of neurotransmitter systems.

  • Antioxidant properties: Scavenging free radicals due to their conjugated systems.

  • Receptor interactions: Agonistic or antagonistic effects on serotonin or benzodiazepine receptors.

Mechanism of Action

The mechanism of action for compounds in this class often involves:

  • Binding to receptor sites via hydrogen bonding or hydrophobic interactions.

  • Modulation of enzymatic activity through competitive inhibition or allosteric effects.

For this specific compound, its bulky spiro structure may enhance selectivity toward certain biological targets.

Molecular Data Table

PropertyValue
Molecular FormulaC22H24N2O
Molecular Weight~332 g/mol
Structural ComplexityHigh (due to spiro linkage)
SolubilityLimited in water; soluble in organic solvents
ReactivityModerate; influenced by substituents

Research Applications

This compound is primarily studied for:

  • Drug Development: Potential lead compound for neuroprotective agents.

  • Synthetic Chemistry: Model for developing novel spiro-beta-carbolines.

  • Biological Assays: Testing receptor binding affinities and enzymatic interactions.

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